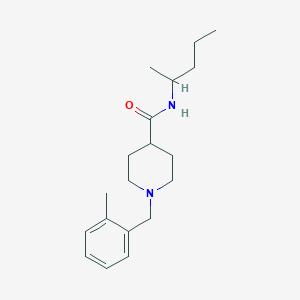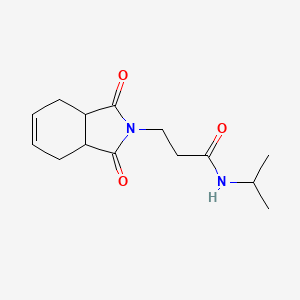
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide, also known as AB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first identified in 2012 as a designer drug and has since been classified as a Schedule I controlled substance in the United States. Despite its legal status, AB-PINACA has been found in various illicit products, including herbal blends and e-cigarettes.
作用機序
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide acts as a CB1 receptor agonist, which means it binds to and activates the receptor. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been found to have a higher affinity for the CB1 receptor than THC, the main psychoactive component of cannabis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide are similar to those of THC, including euphoria, relaxation, altered perception, and increased appetite. However, 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been found to be more potent and longer-lasting than THC, which can lead to more severe adverse effects such as anxiety, paranoia, and hallucinations. 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has also been associated with cardiovascular and respiratory effects, including increased heart rate and blood pressure, and bronchodilation.
実験室実験の利点と制限
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, its legal status as a controlled substance can make it difficult to obtain for research purposes, and its potential for adverse effects can pose ethical concerns.
将来の方向性
Future research on 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide could focus on its potential as a therapeutic agent for conditions such as pain, anxiety, and inflammation. It could also investigate the long-term effects of synthetic cannabinoids on the brain and behavior, including their potential for addiction and withdrawal symptoms. Additionally, studies could explore the interactions between synthetic cannabinoids and other drugs, including prescription medications and alcohol. Finally, research could focus on developing safer and more effective synthetic cannabinoids for medical and research purposes.
Conclusion
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Its high potency and selectivity for the CB1 receptor make it a valuable research tool for studying the endocannabinoid system and its interactions with synthetic cannabinoids. However, its potential for adverse effects and legal status as a controlled substance pose challenges for research and ethical considerations. Future research on 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide could focus on its potential as a therapeutic agent and the long-term effects of synthetic cannabinoids on the brain and behavior.
合成法
The synthesis of 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide involves the reaction of 1-(2-methylbenzyl)-piperidin-4-amine with 1-methylbutyl isocyanate in the presence of a catalyst. The resulting product is a white powder that is soluble in organic solvents. The purity and potency of 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide can be increased through purification techniques such as recrystallization and chromatography.
科学的研究の応用
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been used as a research tool to study the endocannabinoid system and its interactions with synthetic cannabinoids. It has been found to have high affinity and selectivity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has also been used to investigate the pharmacological effects of synthetic cannabinoids on the brain, including their potential for addiction and withdrawal symptoms.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-4-7-16(3)20-19(22)17-10-12-21(13-11-17)14-18-9-6-5-8-15(18)2/h5-6,8-9,16-17H,4,7,10-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLAFHUKUSMRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzyl)-N-(pentan-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]isonicotinamide](/img/structure/B6060508.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6060516.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)


![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)

![N-cyclopropyl-3-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6060557.png)
![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)
![1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060572.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide](/img/structure/B6060580.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)